

Application Notes: Preparation and Solubility of Clofibrate for Laboratory Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Clofibrate
Cat. No.:	B1669205

[Get Quote](#)

Introduction

Clofibrate is a fibric acid derivative and a well-characterized ligand for the peroxisome proliferator-activated receptor alpha (PPAR α).^[1] It is utilized in laboratory settings to study lipid metabolism, as it effectively lowers plasma triglycerides by increasing the activity of lipoprotein lipase, which promotes the conversion of VLDL to LDL.^{[2][3]} **Clofibrate**'s activity as a PPAR α agonist makes it a valuable tool for investigating gene regulation involved in fatty acid oxidation and lipid transport.^[1] These notes provide detailed protocols for the preparation and solubilization of **Clofibrate** for consistent and reproducible results in both *in vitro* and *in vivo* experimental models.

Physicochemical Properties

Clofibrate is a stable, colorless to pale-yellow liquid at room temperature.^{[1][4]} Its key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	$C_{12}H_{15}ClO_3$	[1] [5]
Molecular Weight	242.70 g/mol	[1] [3]
Density	1.14 g/mL at 25°C	[1] [5]
Melting Point	< 25°C	[1] [5]
Boiling Point	154°C	[1] [5]
LogP (Octanol/Water)	3.620	[1]

Solubility of Clofibrate

Clofibrate is practically insoluble in water but is soluble in various organic solvents.[\[1\]](#)[\[4\]](#)[\[6\]](#) Proper solvent selection is critical for preparing stock solutions for experimental use.

Solvent	Solubility	Reference
Water	97.08 mg/L (at room temperature)	[1] [5]
Dimethyl Sulfoxide (DMSO)	Soluble to 100 mM; 7 mg/mL	[1] [7]
Ethanol	Soluble; 5 mg/mL	[4] [7]
Chloroform	Easily soluble/Miscible	[4] [5]
Acetone	Miscible	[4] [6]
Diethyl Ether	Miscible	[4]
Benzene	Easily soluble	[5]

Experimental Protocols

Safety Precautions: **Clofibrate** is harmful if swallowed and may cause irritation to the respiratory system and skin.[\[5\]](#) It poses a risk of serious eye damage.[\[5\]](#) Always handle **Clofibrate** in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 100 mM Clofibrate Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for long-term storage and subsequent dilution in cell culture media.

Materials:

- **Clofibrate** (liquid)
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes

Procedure:

- Calculation: **Clofibrate** is a liquid with a density of 1.14 g/mL.^{[1][5]} To prepare a 100 mM solution, first calculate the volume of **Clofibrate** needed.
 - Molecular Weight (MW) = 242.7 g/mol
 - Desired Molarity = 100 mM = 0.1 mol/L
 - Grams needed per liter = $0.1 \text{ mol/L} \times 242.7 \text{ g/mol} = 24.27 \text{ g/L}$
 - Volume needed per liter = $24.27 \text{ g/L} / 1.14 \text{ g/mL} = 21.29 \text{ mL/L}$
 - For 1 mL of 100 mM stock: 21.29 μ L of **Clofibrate** is required.
- Dissolution: In a sterile environment (e.g., a biosafety cabinet), add 21.3 μ L of **Clofibrate** to 978.7 μ L of sterile, anhydrous DMSO to achieve a final volume of 1 mL.
 - Note: Using fresh, moisture-free DMSO is important as absorbed moisture can reduce the solubility of some compounds.^[7]

- Mixing: Vortex the solution thoroughly for 1-2 minutes until it is completely clear and homogenous.
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to one year.[\[7\]](#) Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into a complete cell culture medium for treating cells. A typical final concentration for **Clofibrate** in cell culture experiments is 500 µM.[\[8\]](#)

Materials:

- 100 mM **Clofibrate** stock solution in DMSO
- Sterile, complete cell culture medium (pre-warmed to 37°C)
- Sterile conical tubes or microcentrifuge tubes

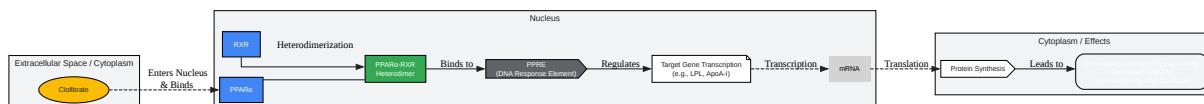
Procedure:

- Dilution: To prepare a 500 µM working solution, the 100 mM stock solution must be diluted 200-fold ($100,000 \mu\text{M} / 500 \mu\text{M} = 200$).
- Preparation: Add 5 µL of the 100 mM **Clofibrate** stock solution to 995 µL of pre-warmed complete cell culture medium to make 1 mL of 500 µM working solution.
- Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.5% (v/v). It is crucial to ensure this concentration is not toxic to the specific cell line being used. A vehicle control (medium with 0.5% DMSO) should always be included in experiments. For sensitive cell lines, a lower final DMSO concentration (e.g., $\leq 0.1\%$) may be necessary, requiring an intermediate dilution step.[\[9\]](#)
- Application: Mix the working solution gently by pipetting and add it to the cells immediately.

Protocol 3: Preparation of an Oral Formulation for In Vivo Use

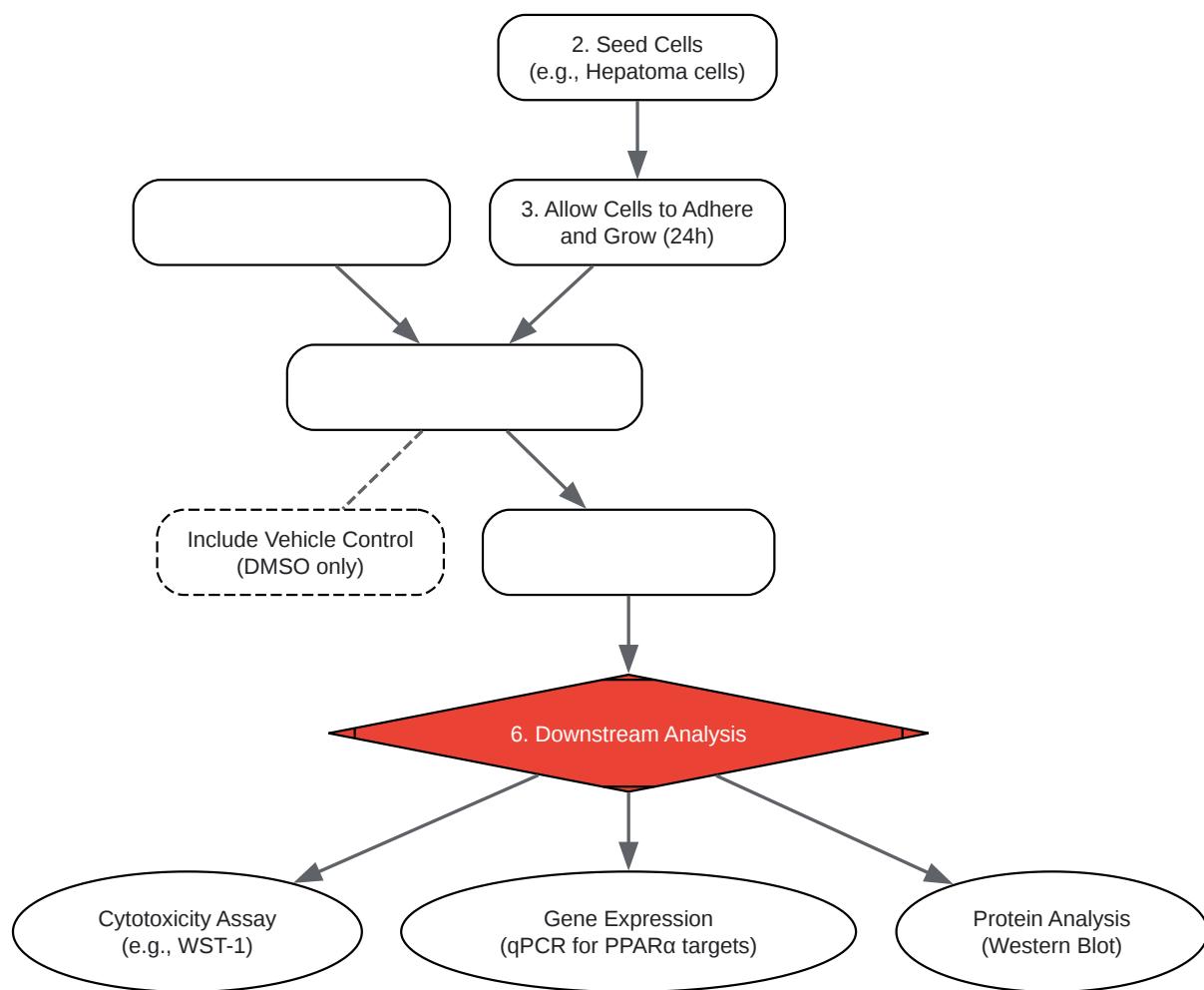
This protocol provides a general method for preparing a **Clofibrate** suspension for oral administration (gavage) in animal models, such as mice or rats.

Materials:


- **Clofibrate** (liquid)
- Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Homogenizer or sonicator
- Calibrated micropipettes and sterile tubes

Procedure:

- Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved.
- Suspension Preparation: For a target dose of, for example, 100 mg/kg in a dosing volume of 10 mL/kg, the required concentration is 10 mg/mL.
 - Calculate the volume of **Clofibrate** needed: $(10 \text{ mg/mL}) / (1.14 \text{ g/mL}) = 8.77 \mu\text{L/mL}$.
- Mixing: To prepare 10 mL of the formulation, add 87.7 μL of **Clofibrate** to 9.91 mL of the 0.5% CMC-Na vehicle.
- Homogenization: Vigorously vortex the mixture. For a more uniform and stable suspension, use a sonicator or a mechanical homogenizer until no separation is visible.
- Administration: The formulation should be prepared fresh before each use and mixed well immediately before administration to ensure a homogenous suspension.[\[2\]](#)


Mechanism of Action and Experimental Workflow

The primary mechanism of action for **Clofibrate** is the activation of the PPAR α nuclear receptor. The diagrams below illustrate this signaling pathway and a typical experimental workflow for studying its effects in vitro.

[Click to download full resolution via product page](#)

Caption: **Clofibrate** activates PPAR α , leading to gene regulation of lipid metabolism.

[Click to download full resolution via product page](#)

Caption: A typical workflow for an in vitro cell culture experiment using **Clofibrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clofibrate | 637-07-0 [chemicalbook.com]
- 2. Clofibrate | lipid-lowering agent | agonist of PPAR | CAS# 637-07-0 | InvivoChem [invivochem.com]
- 3. Clofibrate - Wikipedia [en.wikipedia.org]
- 4. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Clofibrate | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes: Preparation and Solubility of Clofibrate for Laboratory Use]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669205#preparation-and-solubility-of-clofibrate-for-laboratory-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com